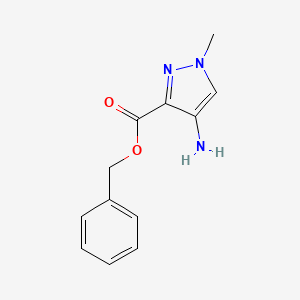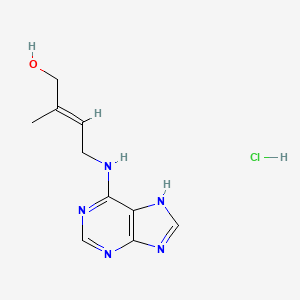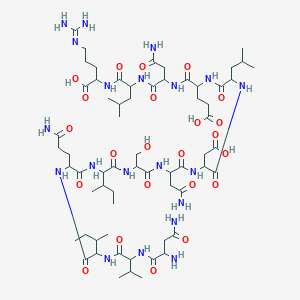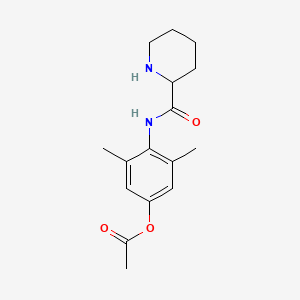
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of these rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of ethyl isocyanate with 3-piperidone in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced imidazolidine derivatives with fewer double bonds.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups attached to the ring.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-5-methyl-2,4-imidazolidinedione: A structurally similar compound with a different substitution pattern on the imidazolidine ring.
5-Methyl-5-ethylhydantoin: Another related compound with similar chemical properties and applications.
5-Ethyl-5-methylhydantoin: A compound with a similar core structure but different functional groups.
Uniqueness
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione is unique due to the presence of both the imidazolidine and piperidine rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H19N3O2 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
3-ethyl-5-methyl-5-piperidin-3-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H19N3O2/c1-3-14-9(15)11(2,13-10(14)16)8-5-4-6-12-7-8/h8,12H,3-7H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
YTIDCJLGUMDVAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(NC1=O)(C)C2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)










![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)

![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)
